1-Chloro-9H-carbazole

Vue d'ensemble

Description

1-Chloro-9H-carbazole is a compound with the molecular formula C12H8ClN and a molecular weight of 201.65 . It appears as a white to pale-red or yellow powder or crystals . It has been identified as a nonsteroidal anti-inflammatory drug used to treat inflammatory diseases such as arthritis .

Synthesis Analysis

Carbazole derivatives, including 1-Chloro-9H-carbazole, can be synthesized using various methods. One such method involves the use of palladium catalysis . The process involves the mono-acylation of carbazoles using toluene derivatives, which play the dual role of acyl source and organic solvent .

Molecular Structure Analysis

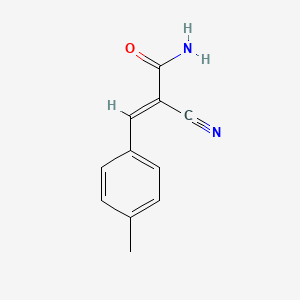

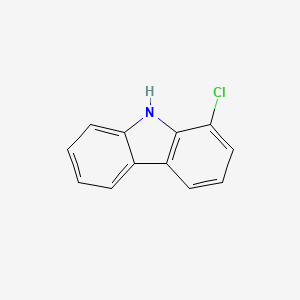

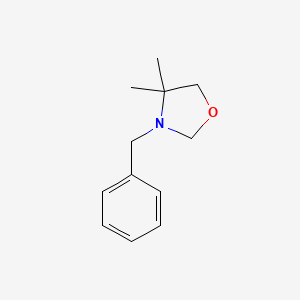

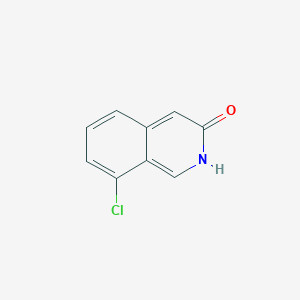

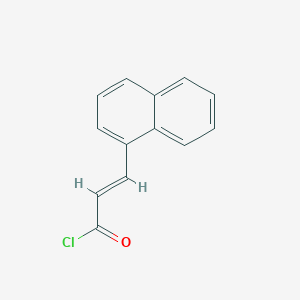

The molecular structure of 1-Chloro-9H-carbazole consists of a carbazole unit with a chlorine atom attached . The carbazole unit is a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring .

Chemical Reactions Analysis

Carbazole derivatives, including 1-Chloro-9H-carbazole, have been studied for their electropolymerization processes . These compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .

Physical And Chemical Properties Analysis

1-Chloro-9H-carbazole has a molecular weight of 201.65 g/mol . It has a topological polar surface area of 15.8 Ų and a complexity of 218 . It is a white to pale-red or yellow powder or crystals .

Applications De Recherche Scientifique

Antimicrobial Activity

Carbazole derivatives, including 1-Chloro-9H-carbazole, have shown significant antimicrobial activity. Researchers have investigated their potential as agents to combat microbial infections . Specifically, 1-Chloro-9H-carbazole demonstrated high activity against species such as Candida kruseii, Candida parapsilasis, Escherichia coli, Staphylococcus aureus, and Streptococcus pyogenes . This property makes it a promising candidate for developing new antimicrobial drugs.

Antifungal Properties

In addition to its antimicrobial activity, 1-Chloro-9H-carbazole exhibits antifungal properties. These properties are crucial in addressing fungal infections, which can be challenging to treat due to drug resistance . Researchers continue to explore its effectiveness against various fungal strains.

Antiviral Potential

While the halogen substitution pattern plays a crucial role, compounds functionalized with chlorine at specific positions (such as position 8) have demonstrated moderate antiviral activity . Investigating this further could reveal its potential as an antiviral agent.

Organic Electronics and Optoelectronics

Carbazole derivatives, including 1-Chloro-9H-carbazole, have been studied for their applications in organic electronics. These compounds exhibit good charge transport properties, making them suitable for use in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors (FETs). Researchers explore their role in enhancing device performance .

Photoluminescent Materials

1-Chloro-9H-carbazole contributes to the development of photoluminescent materials. Its fluorescence properties make it valuable for applications such as sensors, imaging agents, and luminescent displays. Researchers investigate its behavior in different host matrices and its emission characteristics .

Synthetic Chemistry and Medicinal Chemistry

Beyond its biological activities, 1-Chloro-9H-carbazole serves as a versatile building block in synthetic chemistry. Chemists use it to synthesize more complex molecules, including pharmaceuticals. Its unique structure allows for diverse functionalization, enabling the creation of novel compounds with specific properties .

Mécanisme D'action

Target of Action

1-Chloro-9H-carbazole primarily targets Ferredoxin CarAc and the Terminal oxygenase component of carbazole . These targets play a crucial role in the conversion of carbazole into 2-aminobiphenyl-2,3-diol . Additionally, it has been shown to bind to and activate the enzyme adenosine deaminase , which converts adenosine into inosinic acid .

Mode of Action

The compound interacts with its targets by binding to them and inducing changes in their activity. For instance, it activates adenosine deaminase, leading to the conversion of adenosine into inosinic acid .

Biochemical Pathways

1-Chloro-9H-carbazole affects several biochemical pathways. It is involved in the conversion of carbazole into 2-aminobiphenyl-2,3-diol, a process mediated by the targets Ferredoxin CarAc and the Terminal oxygenase component of carbazole . Furthermore, it influences the RAS-MAPK pathway, which is associated with antifungal activity , and the p38 mitogen-activated protein kinase signaling pathway, which is linked to anti-inflammatory effects .

Pharmacokinetics

Its molecular weight is 20165 g/mol, and it has a boiling point of 3887 °C

Result of Action

The action of 1-Chloro-9H-carbazole results in various molecular and cellular effects. It has been shown to produce cell lysis by activating adenosine deaminase . Moreover, its interaction with the RAS-MAPK and p38 mitogen-activated protein kinase signaling pathways can lead to antifungal and anti-inflammatory effects, respectively .

Action Environment

The action of 1-Chloro-9H-carbazole can be influenced by environmental factors. For instance, the presence of biphenyl-utilizing bacteria can enhance the yield of 9H-carbazol-1-ol, a derivative of 9H-carbazole . .

Propriétés

IUPAC Name |

1-chloro-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDCPKPHHCECLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314919 | |

| Record name | 1-Chloro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-9H-carbazole | |

CAS RN |

5599-70-2 | |

| Record name | 1-Chloro-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5599-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one](/img/structure/B3037648.png)

![3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL](/img/structure/B3037656.png)